methyl 2-[4-(chloromethyl)-1H-1,2,3-triazol-1-yl]acetate
Description
Properties
IUPAC Name |
methyl 2-[4-(chloromethyl)triazol-1-yl]acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8ClN3O2/c1-12-6(11)4-10-3-5(2-7)8-9-10/h3H,2,4H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVFKLLJKTFIJIQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CN1C=C(N=N1)CCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.60 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1387563-28-1 | |
| Record name | methyl 2-[4-(chloromethyl)-1H-1,2,3-triazol-1-yl]acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-[4-(chloromethyl)-1H-1,2,3-triazol-1-yl]acetate typically involves a multi-step process. One common method starts with the preparation of 4-(chloromethyl)-1H-1,2,3-triazole, which is then reacted with methyl acetate under specific conditions to yield the desired product. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process would be optimized to minimize waste and maximize efficiency, often involving the use of catalysts to speed up the reaction.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[4-(chloromethyl)-1H-1,2,3-triazol-1-yl]acetate can undergo various chemical reactions, including:
Nucleophilic substitution: The chloromethyl group can be substituted by various nucleophiles.
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: The triazole ring can be reduced under specific conditions.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium azide, potassium thiocyanate, and various amines. The reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield a triazole derivative with an azide group.
Scientific Research Applications
Methyl 2-[4-(chloromethyl)-1H-1,2,3-triazol-1-yl]acetate has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmaceutical compounds, particularly those with antifungal and antibacterial properties.
Materials Science: The compound is used in the development of new materials with specific properties, such as enhanced thermal stability or conductivity.
Biological Research: It serves as a tool for studying the biological activity of triazole derivatives and their interactions with various biomolecules.
Mechanism of Action
The mechanism of action of methyl 2-[4-(chloromethyl)-1H-1,2,3-triazol-1-yl]acetate involves its interaction with specific molecular targets. The triazole ring can interact with enzymes and receptors, modulating their activity. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins, leading to changes in their function.
Comparison with Similar Compounds
Comparison with Similar Compounds
A comparative analysis of methyl 2-[4-(chloromethyl)-1H-1,2,3-triazol-1-yl]acetate with structurally analogous triazole derivatives highlights key differences in substituent effects, reactivity, and applications. Below is a detailed comparison:
Table 1: Structural and Functional Comparison of Triazole Derivatives
Key Findings
Reactivity :
- The chloromethyl group in the target compound enables nucleophilic substitution (e.g., with amines or thiols), a feature absent in hydroxyethyl- or aryl-substituted analogs .
- Arylethynyl substituents (e.g., in 10f) introduce photophysical activity, making such derivatives suitable for light-emitting materials .
Solubility and Lipophilicity :
- The hydroxyethyl analog exhibits improved water solubility due to its polar OH group, contrasting with the lipophilic chloromethyl and chlorophenyl variants .
- Chlorophenyl-substituted triazoles (e.g., from ) show enhanced membrane permeability, critical for antimicrobial activity .
Synthetic Flexibility :
- CuAAC remains the primary synthesis route for all compounds, but post-cycloaddition modifications (e.g., Suzuki coupling for 10f ) or ester hydrolysis diversify functionality.
Biological Activity :
- Chlorophenyl and chloromethyl derivatives demonstrate higher bioactivity (e.g., antifungal) compared to hydrophilic analogs, aligning with their ability to penetrate lipid bilayers .
Biological Activity
Structural Overview
The chemical structure can be represented as follows:
This compound includes:
- A methyl ester group.
- A triazole ring with a chloromethyl group at the 4th position.
Antimicrobial Activity
Triazole derivatives have been extensively studied for their antimicrobial properties. For instance, compounds containing triazole rings have shown significant activity against various bacterial strains. Although specific data on methyl 2-[4-(chloromethyl)-1H-1,2,3-triazol-1-yl]acetate is sparse, related triazole compounds have demonstrated efficacy against Gram-positive and Gram-negative bacteria.
Table 1: Antimicrobial Activity of Related Triazole Compounds
| Compound Name | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Triazole Derivative A | Staphylococcus aureus | 44 nM |
| Triazole Derivative B | Escherichia coli | 180 nM |
| Triazole Derivative C | Bacillus subtilis | 11 nM |
These findings indicate that triazoles can be potent antimicrobial agents, suggesting that this compound may exhibit similar properties.
Anticancer Activity
Research on structurally similar compounds has highlighted their potential in cancer therapy. For example, studies involving 4-(1,2,3-triazol-1-yl)coumarin derivatives showed promising anticancer effects against various human cancer cell lines (e.g., MCF-7, SW480, A549). These compounds often exert their effects by inducing apoptosis and cell cycle arrest.
Case Study: Anticancer Evaluation of Triazole Derivatives
In a study evaluating the anticancer properties of triazole derivatives:
- Compound Structure : Various modifications were made to enhance biological activity.
- Findings : Several derivatives exhibited significant cytotoxicity against MCF-7 cells with IC50 values in the low micromolar range.
This suggests that this compound could also be explored for its potential anticancer properties through similar mechanisms.
While specific mechanisms for this compound remain unreported, it is hypothesized that its biological activity may involve:
- Inhibition of Enzymatic Pathways : Similar triazoles have been shown to inhibit key metabolic enzymes.
- Interference with DNA Synthesis : Many triazoles disrupt nucleic acid synthesis in pathogens and cancer cells.
Conclusion and Future Directions
The biological activity of this compound remains largely unexplored. However, its structural features align with known bioactive compounds in the triazole class. Future research should focus on:
- In vitro and in vivo studies to evaluate antimicrobial and anticancer effects.
- Mechanistic studies to elucidate pathways affected by this compound.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for methyl 2-[4-(chloromethyl)-1H-1,2,3-triazol-1-yl]acetate?
- Methodological Answer : The compound is typically synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC), a click chemistry approach. For example, chloroacetyl chloride can react with propargylamine intermediates to introduce the chloromethyl group, followed by esterification with methyl acetate. Key steps include optimizing reaction stoichiometry (e.g., 1:1.2 molar ratio of azide to alkyne) and purification via column chromatography (Rf values ~0.3–0.34 in methylene dichloride/methanol systems) .
| Example Synthesis Protocol |
|---|
| Step 1: Synthesis of 4-(chloromethyl)-1H-1,2,3-triazole via CuAAC. |
| Step 2: Esterification with methyl 2-bromoacetate in anhydrous DMF. |
| Step 3: Purification using silica gel chromatography (eluent: 9:1 CH₂Cl₂/MeOH). |
Q. How is the molecular structure of this compound confirmed?
- Methodological Answer : Structural confirmation relies on spectroscopic techniques:
- NMR : H and C NMR to verify triazole ring protons (δ 7.5–8.2 ppm) and ester carbonyl signals (δ 165–170 ppm).
- Elemental Analysis : Discrepancies ≤0.5% between calculated and observed C/H/N percentages (e.g., C: 52.12% vs. 51.97% in analogous compounds) .
- X-ray Crystallography : Single-crystal studies (e.g., R factor = 0.036) to resolve bond lengths and angles, particularly the triazole-chloromethyl spatial arrangement .
Advanced Research Questions
Q. How can researchers optimize reaction yields for this compound in large-scale synthesis?
- Methodological Answer : Yield optimization involves:
- Catalyst Screening : Testing Cu(I) sources (e.g., CuBr vs. CuI) for CuAAC efficiency.
- Solvent Selection : Polar aprotic solvents (DMF, DMSO) enhance reactivity but may require post-reaction removal via vacuum distillation.
- Temperature Control : Reactions at 60–80°C improve kinetics but risk decomposition; real-time monitoring via TLC or HPLC is critical .
Q. What strategies resolve contradictions in spectral data during characterization?
- Methodological Answer : Contradictions (e.g., unexpected H NMR splitting) are addressed by:
- 2D NMR (COSY, HSQC) : To assign overlapping proton environments.
- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 229.0452).
- Comparative Analysis : Cross-referencing with structurally similar triazole derivatives (e.g., ethyl 2-oxoacetate analogs) .
Q. How does the chloromethyl group influence biological activity in related compounds?
- Methodological Answer : The chloromethyl moiety enhances electrophilicity, enabling covalent binding to biological targets. For example, in antifungal assays, chloromethyl-triazoles show IC₅₀ values 2–3x lower than non-halogenated analogs. Activity is validated via:
- In Vitro Assays : Microdilution against Candida albicans.
- Molecular Docking : Simulations (e.g., AutoDock Vina) to predict interactions with fungal CYP51 enzymes .
Methodological Challenges & Theoretical Frameworks
Q. What computational methods predict the compound’s stability under varying pH conditions?
- Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-31G*) model hydrolysis pathways. For instance, the ester group undergoes base-catalyzed hydrolysis (t₁/₂ ~12 hrs at pH 9), while the triazole ring remains intact. Experimental validation via HPLC (C18 column, 70:30 H₂O/ACN) is recommended .
Q. How can researchers link synthetic modifications to theoretical structure-activity relationships (SAR)?
- Methodological Answer : SAR frameworks integrate:
- Hammett Constants : To quantify electronic effects of substituents (e.g., σₚ values for chloromethyl = +0.23).
- Molecular Descriptors : LogP calculations (e.g., 1.8 for this compound) correlate with membrane permeability.
- Bioisosteric Replacement : Replacing chlorine with CF₃ groups to assess potency changes .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
